molecular formula C21H21N3O B2472611 4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2319898-10-5

4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2472611
CAS No.: 2319898-10-5
M. Wt: 331.419
InChI Key: JYOVLHSJPDNVHI-UHFFFAOYSA-N
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Description

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a novel chemical hybrid designed for advanced neuroscience and medicinal chemistry research. It is structured around the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold, an endogenous amine recognized for its significant pharmacological potential within the central nervous system . Endogenous TIQ derivatives have demonstrated a unique and complex mechanism of action, functioning as neuroprotectants that can antagonize behavioral syndromes induced by neurotoxins such as MPTP and rotenone . The core research value of this compound lies in its potential multi-target mechanism, which may include monoamine oxidase (MAO) inhibition, free radical scavenging properties, and antagonism of the glutamatergic system, all of which are considered essential pathways in neuroprotection . The integration of the 1-methyl-1H-pyrazole moiety may further modulate the compound's physicochemical and pharmacodynamic properties, potentially enhancing its bioavailability or conferring additional target specificity. This makes it a valuable tool for researchers investigating the underlying mechanisms of neurodegenerative illnesses and developing new therapeutic strategies for conditions such as Parkinson's disease. Furthermore, given that certain TIQ derivatives have shown considerable potential in combating substance abuse through the attenuation of craving, this compound also presents a compelling candidate for studies in psychopharmacology and addiction science .

Properties

IUPAC Name

(2-methylphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-15-7-3-5-9-18(15)21(25)24-13-16-8-4-6-10-19(16)20(14-24)17-11-22-23(2)12-17/h3-12,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOVLHSJPDNVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions

    Formation of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of Methylbenzoyl Group: This step often involves Friedel-Crafts acylation, where the tetrahydroisoquinoline core reacts with a methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methylbenzoyl moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and benzoyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole and benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that modifications to the tetrahydroisoquinoline moiety enhanced its efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Properties :
    • The compound has shown potential in reducing inflammation markers in vitro. A case study highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism that could be leveraged for therapeutic purposes in diseases like rheumatoid arthritis .
  • Neuroprotective Effects :
    • Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegenerative diseases, it has been observed to improve cognitive functions and reduce neuronal loss .

Organic Synthesis

  • Building Block for Complex Molecules :
    • This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group modifications through oxidation and reduction reactions, enabling the synthesis of more complex pharmaceutical agents.
  • Ligand in Coordination Chemistry :
    • The pyrazole moiety can coordinate with metal ions, making it useful as a ligand in the development of new catalysts for organic reactions. Studies have shown that metal complexes formed with this compound exhibit enhanced catalytic activity compared to traditional catalysts .

Material Science

  • Development of New Polymers :
    • Due to its unique structural characteristics, the compound is being explored for use in creating novel polymer materials with specific mechanical and thermal properties. Preliminary studies suggest that incorporating this compound into polymer matrices can enhance their durability and resistance to environmental degradation .
  • Catalysts for Chemical Reactions :
    • The compound's ability to act as a ligand has implications in industrial catalysis, particularly in processes requiring selective oxidation or reduction reactions. Its efficiency as a catalyst has been demonstrated in various synthetic pathways, potentially leading to more sustainable manufacturing processes .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cells; apoptosis induced via caspase activation.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in macrophages; potential therapeutic application in arthritis.
NeuroprotectionImproved cognitive function and reduced neuronal loss in animal models; protective against oxidative stress.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the tetrahydroisoquinoline core can fit into hydrophobic pockets of proteins, modulating their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

Table 1: Key Structural Features and Molecular Data
Compound Name Substituents (Position 2 / Position 4) Molecular Formula Molecular Weight Key Applications/Activities
Target Compound 2-methylbenzoyl / 1-methylpyrazole C21H21N3O 331.41 g/mol Not explicitly stated
4-(1-Methyl-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)benzoyl]-THIQ 4-(methylsulfanyl)benzoyl / 1-methylpyrazole C21H21N3OS 363.48 g/mol Research chemical (commercial availability)
2-[4-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-THIQ (RM273) Fluorinated azaindole / dimethoxy-THIQ core C22H23FN4O2 394.45 g/mol σ2 receptor ligand for brain tumor imaging
2-(4-(Cyclohexanecarboxamido)butyl)-THIQ chloride Cyclohexanecarboxamido / N/A C20H31N2O3·2H2O 385.47 g/mol 5-HT1A receptor ligand research

Key Observations :

  • Fluorinated derivatives like RM273 exhibit higher brain penetration due to fluorine’s electronegativity and lipophilicity , whereas the target compound’s methyl groups may limit blood-brain barrier permeability.
P-Glycoprotein (P-gp) Inhibition

THIQ derivatives with electron-donating groups (e.g., 6,7-dimethoxy) demonstrate potent P-gp inhibition, critical for overcoming multidrug resistance (MDR) . The target compound’s 1-methylpyrazole (moderate electron-withdrawing effect) and 2-methylbenzoyl substituents may reduce P-gp affinity compared to dimethoxy analogues.

5-HT1A Receptor Binding

Crystal structures of THIQ derivatives (e.g., ) reveal that semi-chair conformations of the THIQ ring and hydrogen-bonding networks (e.g., N11-H11-O1w = 2.691 Å) stabilize interactions with 5-HT1A receptors . The target compound’s 2-methylbenzoyl group may disrupt such hydrogen bonds, altering receptor affinity.

σ2 Receptor Imaging

RM273’s fluorinated azaindole subunit enables high σ2 receptor selectivity and positron emission tomography (PET) imaging utility . The target compound’s lack of fluorine and differing aromatic systems likely precludes similar applications.

Crystallographic and Conformational Analysis

  • The THIQ core in analogues adopts a semi-chair conformation, with substituents influencing spatial orientation. For example, the cyclohexanecarboxamido derivative in exhibits a six-atom spacer in a cis-cis-cis-cis conformation, stabilized by hydrogen bonds (e.g., d(N5-H5A-Cl) = 3.265 Å) .
  • SHELX software () is widely used for refining such structures, emphasizing the importance of crystallographic data in understanding structure-activity relationships .

Biological Activity

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a novel derivative of tetrahydroisoquinoline (THIQ), a class known for its diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2OC_{18}H_{20}N_2O with a molecular weight of 284.37 g/mol. The structure consists of a tetrahydroisoquinoline core substituted with a pyrazole and a methylbenzoyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that THIQ derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity : The MTT assay indicates that the compound exhibits stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanism of Action : The compound induces apoptosis through activation of caspases 3, 8, and 9, which are critical for programmed cell death .

Enzyme Inhibition

The compound's structural components suggest potential enzyme inhibition capabilities:

  • Alpha-Amylase Inhibition : Similar THIQ derivatives have been evaluated for alpha-amylase inhibition, showing that modifications in the lateral chains can enhance or diminish activity. Although specific data on this compound's activity is limited, related compounds have demonstrated significant inhibition compared to acarbose .

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is closely related to their structural features. Key observations include:

  • Substituent Effects : Electron-withdrawing groups tend to enhance potency. The presence of pyrazole moieties has been associated with increased anticancer activity .
  • Flexibility and Conformation : The spatial arrangement of substituents affects binding affinity to biological targets. For instance, rigid structures often lead to enhanced interaction with enzymes or receptors .

Case Studies and Research Findings

Several studies have investigated the biological implications of THIQ analogs:

  • Antimicrobial Activity : THIQ derivatives have shown efficacy against various pathogens, including fungi and bacteria. The incorporation of pyrazole has been linked to enhanced antifungal properties against strains like Aspergillus niger .
  • Neuroprotective Effects : Some THIQ compounds exhibit neuroprotective effects in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them candidates for further exploration in treating conditions like Alzheimer's disease .

Data Summary Table

Activity TypeCompound TestedResultReference
Anticancer4-(1-Methyl-1H-pyrazol-4-yl)-2-(2-methylbenzoyl)-THIQStronger cytotoxicity than cisplatin
Alpha-Amylase InhibitionRelated THIQ DerivativesSignificant inhibition compared to acarbose
AntifungalTHIQ DerivativesEffective against Aspergillus niger
NeuroprotectiveTHIQ AnaloguesPotential neuroprotection

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